2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide is a heterocyclic compound that features a thiazole ring substituted with a 2,3-dichlorophenyl group and an acetamide group. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules .
Preparation Methods
The synthesis of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide typically involves the reaction of 2-bromo-1-(2,3-dichlorophenyl)ethanone with thiourea under specific conditions . The reaction proceeds through the formation of an intermediate thiazole ring, which is then acylated to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s dichlorophenyl group can enhance its binding affinity and specificity for certain targets, contributing to its biological activity .
Comparison with Similar Compounds
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring and different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H8Cl2N2OS |
---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-3-1-2-7(10(8)13)11-15-6(5-17-11)4-9(14)16/h1-3,5H,4H2,(H2,14,16) |
InChI Key |
MFZHGKSBFSFUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)CC(=O)N |
Origin of Product |
United States |
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